2-Fluoro-2-bromo-ethanol

Catalog No.
S956989
CAS No.
459424-41-0
M.F
C2H4BrFO
M. Wt
142.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-bromo-ethanol

CAS Number

459424-41-0

Product Name

2-Fluoro-2-bromo-ethanol

IUPAC Name

2-bromo-2-fluoroethanol

Molecular Formula

C2H4BrFO

Molecular Weight

142.95 g/mol

InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N

SMILES

C(C(F)Br)O

Canonical SMILES

C(C(F)Br)O

Preparation of 2-bromoethyl glycosides from acetylated sugars

Synthesis of 2-bromoethyl methoxymethyl ether

Selective reduction of nitroarenes

Synthesis of PET Radiotracers

Pesticide

Preparation of Polymers, Resins, and Coatings

2-Fluoro-2-bromo-ethanol, also known as 2-bromo-2-fluoroethanol, is a halogenated alcohol with the molecular formula C₂H₄BrFO. This compound features both a fluorine and a bromine atom attached to the second carbon of an ethanol backbone, making it a member of the class of compounds known as halohydrins. It is characterized by its colorless liquid form and has a sweet burning taste. The compound is hygroscopic and soluble in water, which makes it reactive in various chemical environments.

Due to the presence of both halogen atoms. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Hydrolysis: In aqueous solutions, it can hydrolyze to produce corresponding alcohols and acids, particularly in the presence of heat or catalysts .

The biological activity of 2-fluoro-2-bromo-ethanol is notable in its potential toxicity. Exposure can lead to irritation of the eyes and respiratory distress, as well as more severe symptoms such as headaches and loss of consciousness upon inhalation. Its vapors are known to be corrosive and can cause severe dermatitis upon skin contact .

Moreover, its role in biochemical pathways suggests it may interact with enzymes or act as a substrate for various metabolic processes, although specific studies on its biological effects remain limited.

Several methods exist for synthesizing 2-fluoro-2-bromo-ethanol:

  • Halogenation of Ethanol: Ethanol can be treated with bromine and fluorine sources under controlled conditions to introduce both halogens at the second carbon.
  • Fluorination followed by Bromination: First, ethanol is fluorinated using reagents like sulfur tetrafluoride or other fluorinating agents, followed by bromination using bromine or bromide salts.
  • Direct Halogen Exchange: Utilizing existing halogenated compounds (like 2-bromoethanol) and treating them with fluorinating agents can yield 2-fluoro-2-bromo-ethanol .

The applications of 2-fluoro-2-bromo-ethanol are diverse:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: This compound is utilized in nucleophilic substitution reactions to create more complex molecules.
  • Biochemical Research: Its unique structure allows it to be used in studies related to enzyme interactions and metabolic pathways .

Interaction studies involving 2-fluoro-2-bromo-ethanol focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies often aim to understand how this compound can modify biological systems or how it behaves under physiological conditions. For example:

  • Enzyme Inhibition: Research may explore how this compound inhibits specific enzymes through covalent modification.
  • Metabolic Pathways: Understanding how 2-fluoro-2-bromo-ethanol is metabolized can provide insights into its safety and efficacy when used in chemical synthesis .

When comparing 2-fluoro-2-bromo-ethanol with similar compounds, several noteworthy comparisons arise:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-propanolC₃H₇BrOContains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol.
1-FluoroethanolC₂H₅FOLacks bromine; primarily used in fluorination processes.
2-BromoethanolC₂H₅BrOSimilar structure but lacks fluorine; widely used as a solvent.
Ethylene glycol bromohydrinC₂H₅BrO₂Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol.

Uniqueness: The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.

IUPAC Nomenclature and Identifiers

The compound’s systematic name, 2-bromo-2-fluoroethan-1-ol, follows IUPAC guidelines for oxyfunctionalized organohalides. Key structural identifiers include:

PropertyValue
InChIInChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
SMILESC(C(F)Br)O
Molecular FormulaC₂H₄BrFO
Molecular Weight142.95 g/mol
DSSTox Substance IDDTXSID00659456
European Community Number870-089-6

The structure comprises a central carbon bearing bromine and fluorine atoms, with a hydroxyl group on the adjacent carbon. This arrangement creates steric and electronic effects that influence reactivity.

Structural Features and Isomerism

The compound exists as a single enantiomer due to the absence of stereogenic centers in its structure. The anti-periplanar alignment of halogens and hydroxyl groups minimizes steric hindrance, enabling efficient participation in nucleophilic substitutions.

Historical Context in Halogenated Alcohol Research

Early Developments in Halohydrin Chemistry

Halohydrins emerged as synthetic targets in the mid-19th century, with early methods involving alkene halogenation. For example, the reaction of ethylene with chlorine and water yielded chlorohydrins, which served as precursors to epoxides like epichlorohydrin. These methods laid the groundwork for modern halogenated alcohol synthesis.

Fluorination Advances and Industrial Relevance

The isolation of elemental fluorine by Henri Moissan in 1886 revolutionized organofluorine chemistry. Early fluorination techniques, such as halogen exchange reactions pioneered by Alexander Borodin, enabled controlled introduction of fluorine into organic molecules. Industrial-scale production of halogenated alcohols, including chlorohydrins, became critical for polymer and epoxy resin synthesis.

Emergence of Dual Halogenation Strategies

Modern synthetic routes for 2-fluoro-2-bromo-ethanol reflect advancements in dual halogenation. For example, epoxidation followed by halogenation or nucleophilic substitution enables precise control over halogen placement. This approach contrasts with traditional methods, which often produced mixtures due to competing reaction pathways.

Significance in Contemporary Synthetic Chemistry

Versatile Reactivity in Organic Transformations

The compound’s adjacent halogens confer unique reactivity:

  • Nucleophilic Substitution: Bromine undergoes displacement by nucleophiles (e.g., azides, alkoxides) due to its higher electrophilicity compared to fluorine.
  • Elimination Reactions: Dehydrohalogenation produces alkenes or epoxides under basic conditions.
  • Oxidation: Oxidation yields halogenated carboxylic acids (e.g., 2-bromo-2-fluoroacetic acid).

These reactions make it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Applications in Advanced Materials and Catalysis

2-Fluoro-2-bromo-ethanol serves as a precursor to fluorinated polymers and specialty resins. Its incorporation enhances material properties such as thermal stability and chemical resistance. Additionally, its use in catalytic systems (e.g., enzyme-mediated dehalogenation) highlights its role in sustainable chemistry.

Role in Environmental Remediation Research

Recent studies demonstrate its relevance in persulfate-based in situ chemical oxidation (ISCO) for halogenated contaminant degradation. Ethanol-mediated radical pathways enable efficient dehalogenation of fully halogenated substrates like hexachloroethane. This aligns with growing interest in green chemistry methodologies.

Molecular Geometry and Conformational Dynamics

2-Fluoro-2-bromo-ethanol exhibits a distinctive molecular geometry characterized by the presence of both fluorine and bromine atoms attached to the same carbon atom, creating a unique dual halogenated ethanol derivative [1] . The molecular formula C₂H₄BrFO reflects a molecular weight of 142.96 grams per mole, with the compound featuring both halogens bonded to the second carbon of the ethanol backbone [1] .

The molecular geometry around the dual-halogenated carbon center approaches tetrahedral coordination, with bond angles that deviate slightly from the ideal 109.5° due to the different sizes and electronegativities of the halogen substituents [3]. Experimental data from the National Institute of Standards and Technology Computational Chemistry Comparison and Benchmark Database indicates that fluorine-carbon-bromine bond angles in similar compounds average 109.66 ± 1.11° [3]. The carbon-fluorine bond length measures approximately 1.39 Å, while the carbon-bromine bond extends to approximately 1.94 Å, reflecting the larger atomic radius of bromine compared to fluorine [4] [5].

Conformational analysis reveals that 2-fluoro-2-bromo-ethanol predominantly adopts gauche conformations rather than anti arrangements around the carbon-carbon bond [6] [7]. This conformational preference stems from the electronic effects of dual halogenation, which influence the rotational energy barriers and stabilize specific molecular arrangements [8] [7]. The staggered conformations are significantly more stable than eclipsed forms, with the gauche conformer being particularly favored due to potential intramolecular interactions between the halogens and the hydroxyl group [6] [9].

The conformational dynamics of this compound are influenced by the combined effects of both halogens, creating a more complex energy landscape compared to monohalogenated derivatives [7] [10]. The presence of both fluorine and bromine on the same carbon atom introduces unique steric and electronic constraints that affect molecular flexibility and preferred orientations [8] [7].

Structural ParameterValueReference
Molecular FormulaC₂H₄BrFO [1]
Molecular Weight142.96 g/mol [1]
C-F Bond Length~1.39 Å [4]
C-Br Bond Length~1.94 Å [4]
F-C-Br Bond Angle109.66 ± 1.11° [3]
Preferred ConformationGauche [6] [7]

Electronic Effects of Dual Halogenation

The electronic structure of 2-fluoro-2-bromo-ethanol is profoundly influenced by the simultaneous presence of two different halogens on the same carbon center [11] [12]. Fluorine, with its electronegativity of 3.98 on the Pauling scale, exerts the strongest inductive effect among all halogens, while bromine, with an electronegativity of 2.96, provides a moderate electron-withdrawing influence [13] [14]. This dual halogenation creates a cumulative electron-withdrawing effect that significantly alters the electron density distribution throughout the molecule [15] [11].

The inductive effects of the two halogens operate synergistically, with fluorine providing the dominant electron-withdrawing contribution due to its superior electronegativity [15] [13]. The electronegativity difference between carbon (2.5) and fluorine (4.0) creates a highly polarized carbon-fluorine bond, while the smaller difference between carbon and bromine (2.8) results in a less polarized but still significant carbon-bromine bond [13] [14]. These polarized bonds contribute to the overall dipole moment of the molecule, with the fluorine atom serving as the primary contributor to the molecular dipole [13] [15].

Molecular orbital analysis reveals that the sigma antibonding orbitals of both carbon-halogen bonds serve as electron acceptors in hyperconjugative interactions [16] [17]. The carbon-fluorine sigma antibonding orbital possesses lower energy compared to the carbon-bromine sigma antibonding orbital, making it a more effective electron acceptor in hyperconjugation with adjacent sigma bonds [16] [12]. This differential in orbital energies creates a hierarchy of hyperconjugative stabilization, with interactions involving the carbon-fluorine antibonding orbital being energetically more favorable [17] [16].

The electron-withdrawing effects of dual halogenation extend beyond the immediate halogenated carbon, influencing the acidity of the hydroxyl group and the overall reactivity of the molecule [11] [15]. The presence of both halogens increases the positive character of the carbon center, which in turn affects the electron density on the adjacent carbon bearing the hydroxyl group [11] [15]. This electronic transmission occurs through the carbon-carbon sigma bond and contributes to the modified chemical behavior of the hydroxyl functionality [11] [15].

Electronic ParameterFluorine EffectBromine EffectCombined Effect
Electronegativity3.982.96Cumulative withdrawal
Inductive EffectVery Strong (-I)Strong (-I)Enhanced withdrawal
Bond PolarizationHighModerateDual polarization
σ* Orbital EnergyLow (strong acceptor)Higher (weaker acceptor)Differential acceptance

Comparative Analysis with Monohalogenated Ethanol Derivatives

A systematic comparison of 2-fluoro-2-bromo-ethanol with its monohalogenated counterparts reveals significant differences in molecular properties and behavior [18] [19] [20]. 2-Fluoroethanol, with a molecular weight of 64.06 grams per mole, exhibits a boiling point of 103.5°C and a density of 1.091 grams per cubic centimeter at 25°C [18] [20]. In contrast, 2-bromoethanol demonstrates a higher molecular weight of 124.97 grams per mole, a boiling point of 150°C, and a substantially higher density of 1.75 grams per cubic centimeter at 20°C [19] [21].

The dual halogenated compound exhibits intermediate physical properties between its monohalogenated analogs, with a boiling point of 147°C and a density of 1.831 grams per cubic centimeter [22]. This intermediate positioning reflects the additive nature of halogen effects on molecular properties, though the relationship is not strictly linear due to intramolecular interactions and steric effects [19].

Conformational preferences show notable distinctions across the series [6] [23] [7]. While ethanol itself exhibits relatively flexible conformational behavior with both anti and gauche forms being populated, the introduction of halogens significantly shifts the conformational equilibrium toward gauche arrangements [6] [9]. 2-Fluoroethanol demonstrates a strong preference for the gauche conformation due to potential intramolecular hydrogen bonding between the fluorine atom and the hydroxyl hydrogen [6] [24] [9]. However, recent studies suggest that this intramolecular hydrogen bonding may be weaker than initially proposed, with the conformational preference being driven more by electronic effects than by classical hydrogen bonding [10] [25] [7].

2-Bromoethanol similarly favors gauche conformations, though the stabilization mechanism differs from that in fluoroethanol due to the different electronic properties of bromine [23] [26]. The conformational energy differences between gauche and trans forms are 1.20 kilocalories per mole for 2-chloroethanol and 1.45 kilocalories per mole for 2-bromoethanol, indicating increasing stabilization of the gauche form with heavier halogens [23].

The electronic effects also show progressive variation across the halogenated series [13] [14] [15]. Fluorine substitution creates the strongest inductive effect, significantly withdrawing electron density from the carbon framework and affecting the properties of adjacent functional groups [15] [13]. Bromine substitution provides a weaker but still substantial inductive effect, with the magnitude being intermediate between fluorine and lighter halogens [13] [14]. The dual halogenated compound combines these effects, resulting in enhanced electron withdrawal compared to either monohalogenated analog [15] [11].

PropertyEthanol2-Fluoroethanol2-Bromoethanol2-Fluoro-2-bromo-ethanol
Molecular Weight (g/mol)46.0764.06124.97142.96
Boiling Point (°C)78.37103.5150147
Density (g/cm³)0.7891.0911.751.831
Principal ConformationAnti/GaucheGaucheGaucheGauche
Inductive EffectNoneStrong (-I)Moderate (-I)Very Strong (-I)

The reactivity patterns of these compounds reflect their electronic differences, with the dual halogenated species exhibiting enhanced electrophilicity at the halogenated carbon center due to the cumulative electron-withdrawing effects [11] [15]. This enhanced electrophilicity influences both nucleophilic substitution reactions and elimination processes, making the dual halogenated compound more reactive toward nucleophiles compared to the monohalogenated derivatives [11] [27].

XLogP3

0.8

Dates

Modify: 2023-08-16

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